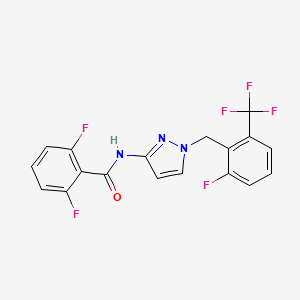
GSK-5498A
概要
説明
準備方法
GSK-5498Aの合成経路と反応条件は、入手可能な文献では詳しく説明されていません。 この化合物は通常、固体として-20℃で最大3年間、または溶液として-80℃で最大2年間保存されます .
化学反応の分析
GSK-5498Aは、主にカルシウム放出活性化カルシウムチャネルとの相互作用を含むさまざまな化学反応を受けます。 この化合物は、他のイオンチャネル、酵素、およびGタンパク質共役受容体よりもこれらのチャネルに対して高い選択性を示します . これらの反応で使用される一般的な試薬と条件には、Fluo4-AMなどのカルシウム感受性色素と、ヒト胚腎細胞やJurkat細胞などのさまざまな細胞種が含まれます . これらの反応から生成される主要な生成物には、カルシウム流入の阻害とそれに続くサイトカイン放出の減少が含まれます .
科学研究への応用
This compoundは、化学、生物学、医学、産業などの幅広い科学研究分野に適用されています。 化学では、カルシウム放出活性化カルシウムチャネルとその阻害剤のメカニズムを研究するために使用されます . 生物学では、肥満細胞からのメディエーターの放出やT細胞からのサイトカインの放出など、さまざまな細胞プロセスにおけるこれらのチャネルの役割を調査するために使用されます . 医学では、this compoundは炎症性疾患に関連する研究で使用されており、炎症性サイトカインの放出を阻害できます .
科学的研究の応用
GSK-5498A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of calcium release-activated calcium channels and their inhibitors . In biology, it is employed to investigate the role of these channels in various cellular processes, including the release of mediators from mast cells and cytokines from T cells . In medicine, this compound is used in research related to inflammatory disorders, as it can inhibit the release of pro-inflammatory cytokines .
作用機序
類似化合物との比較
GSK-5498Aは、カルシウム放出活性化カルシウムチャネルに対する高い選択性においてユニークです。 類似の化合物には、MRS1845、RO2959塩酸塩、SKF-96365塩酸塩、および2-アミノエチルジフェニルボリネートが含まれます . これらの化合物もカルシウム放出活性化カルシウムチャネルを標的とする場合がありますが、選択性、効力、および特定の用途が異なる場合があります .
生物活性
GSK-5498A is a selective inhibitor of store-operated calcium (Ca²⁺) entry, specifically targeting the calcium release-activated calcium (CRAC) channels. This compound has garnered attention for its potential therapeutic applications in various diseases linked to dysregulated calcium signaling.
This compound operates primarily by inhibiting the CRAC channel current (). Electrophysiological studies demonstrate that it exhibits an IC50 value of approximately 1 μM in human embryonic kidney cells expressing STIM1 and ORAI1, indicating a potent inhibitory effect on these channels . Unlike other compounds that affect STIM1 oligomerization or STIM1-ORAI1 interactions, this compound appears to alter the geometry of the ORAI pore, which is crucial for its selectivity and efficacy .
Comparative Inhibition Potency
The following table summarizes the inhibition potency of this compound compared to other GSK compounds:
| Compound | Target Channel | IC50 Value (μM) | Reference |
|---|---|---|---|
| This compound | ORAI1 | 1.0 | |
| GSK-5503A | ORAI1, ORAI3 | 4.0 | |
| GSK-7975A | ORAI1 | 4.0 |
Effects on Calcium Signaling
Recent studies have highlighted the role of this compound in modulating pathological conditions associated with excessive calcium signaling. For instance, it has been shown to prevent palmitoleic acid ethyl ester (POAEE) from inducing sustained elevations in intracellular Ca²⁺ concentrations in pancreatic acinar cells, which is a critical factor in alcohol-related pancreatitis . This suggests that pharmacological blockade of CRAC channels may offer a novel therapeutic strategy for managing severe acute pancreatitis.
Study on CRAC Channel Inhibition
In a comprehensive study focusing on CRAC channel inhibitors, this compound was evaluated alongside other pyrazole compounds. The findings indicated that while these compounds effectively inhibit CRAC channels, they exhibit minimal effects on other ion channels, such as voltage-gated Ca²⁺ channels and TRPV6 channels . This selectivity is particularly advantageous for therapeutic applications, as it reduces the likelihood of off-target effects.
Clinical Implications
The potential clinical implications of this compound are significant. Its ability to selectively inhibit CRAC channels could be beneficial in conditions characterized by excessive calcium influx, such as certain autoimmune diseases and pancreatitis. The ability to modulate calcium signaling without broadly affecting other ion channels positions this compound as a promising candidate for further clinical development.
特性
IUPAC Name |
2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F6N3O/c19-12-4-1-3-11(18(22,23)24)10(12)9-27-8-7-15(26-27)25-17(28)16-13(20)5-2-6-14(16)21/h1-8H,9H2,(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBGZAJDHUHMAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=CC(=N2)NC(=O)C3=C(C=CC=C3F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F6N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














